(Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a complex organic compound that features a bromine atom, a nitrophenyl group, a piperidine ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the nitrophenyl intermediate: Starting with a nitrobenzene derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the enone intermediate: The nitrophenyl intermediate can be reacted with an appropriate ketone in the presence of a base to form the enone structure.
Piperidine addition: The enone intermediate can then undergo nucleophilic addition with piperidine to form the piperidinyl enone.
Formation of the final product: The final step involves the coupling of the piperidinyl enone with benzamide under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the enone moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The presence of the nitrophenyl and piperidine groups suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, such compounds may be explored for their therapeutic potential. The combination of functional groups could provide activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their reactivity and functional diversity make them valuable intermediates in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The nitrophenyl group could participate in electron transfer reactions, while the piperidine ring might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(morpholin-1-yl)prop-1-en-2-yl)benzamide: Similar structure with a morpholine ring instead of piperidine.
(Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide: Similar structure with a pyrrolidine ring instead of piperidine.
Uniqueness
The uniqueness of (Z)-N-(1-Bromo-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C21H20BrN3O4 |
---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
N-[(Z)-1-bromo-1-(2-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H20BrN3O4/c22-18(16-11-5-6-12-17(16)25(28)29)19(21(27)24-13-7-2-8-14-24)23-20(26)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,23,26)/b19-18- |
InChI Key |
KTYQKHKOSHYSAA-HNENSFHCSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2[N+](=O)[O-])/Br)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2[N+](=O)[O-])Br)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.